![molecular formula C16H16ClN3OS2 B2984892 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396783-13-3](/img/structure/B2984892.png)

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

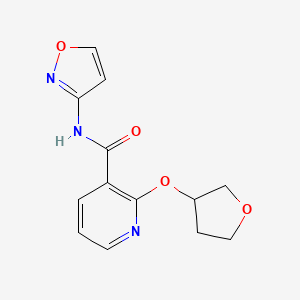

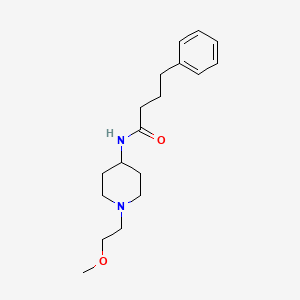

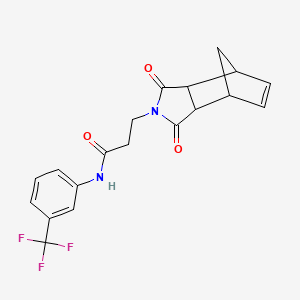

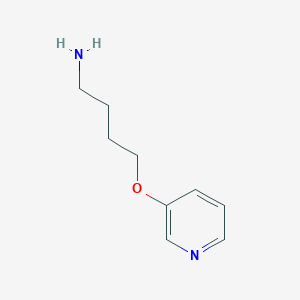

Description

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. This structure is often found in various pharmaceuticals and dyes . The compound also contains a thiophene ring, another type of heterocyclic compound that is found in many important drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and thiophene rings, along with the amide group. The electron-donating amino group and the electron-withdrawing chloro group on the benzothiazole ring could potentially have interesting effects on the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole and thiophene rings, as well as the amide group. The amino and chloro substituents on the benzothiazole ring could also play a role .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and thiophene rings could contribute to its aromaticity and potentially its stability .Scientific Research Applications

Antitumor Activity

Compounds related to the specified chemical structure have been synthesized and evaluated for their antitumor activities. For instance, derivatives of benzothiazole, sharing structural similarities, have shown considerable anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Insecticidal Properties

Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research demonstrates the application of such compounds in agricultural pest control, contributing to the development of new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Optoelectronic Applications

The synthesis and characterization of thiazole-containing monomers and their electrochemical polymerization have been explored for optoelectronic applications. These studies highlight the potential of such compounds in developing conducting polymers with specific optical and electronic properties, useful in various technological applications (Camurlu & Guven, 2015).

Synthesis of Heterocyclic Compounds

Thiourea-acetamide compounds serve as precursors for the synthesis of various heterocycles through one-pot cascade reactions. This demonstrates the utility of related chemical structures in the efficient and versatile synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

Research has also been conducted on the synthesis of novel compounds incorporating thiophene and thiazole moieties for antimicrobial applications. These studies provide insights into the design of new antimicrobial agents capable of addressing the challenge of resistant microbial strains (Sah, Bidawat, Seth, & Gharu, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3OS2/c1-20(10-14(21)18-8-7-11-4-3-9-22-11)16-19-15-12(17)5-2-6-13(15)23-16/h2-6,9H,7-8,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPSHACWNVKVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCC1=CC=CS1)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B2984810.png)

![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one](/img/structure/B2984813.png)

![(8S,9R,10S,13R,14R,17Z)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/no-structure.png)

![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B2984824.png)

![3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2984827.png)

![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984828.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2984832.png)